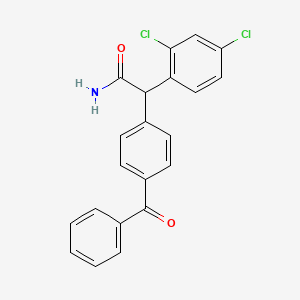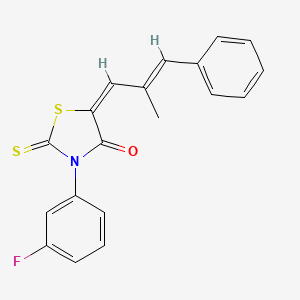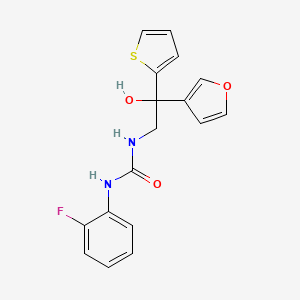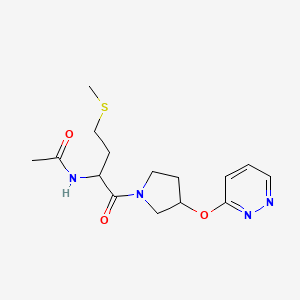![molecular formula C19H14F3N5O2 B2410963 4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380080-79-3](/img/structure/B2410963.png)
4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline is a heterocyclic compound with a bicyclic structure formed by the fusion of benzene and pyrazine rings . It has been a subject of extensive research due to its wide range of physicochemical and biological activities . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 .
Synthesis Analysis
Quinoxaline can be synthesized through various methods, including the condensation of 1,2-diamines with 1,2-dicarbonyl compounds . The synthesis of pyridine derivatives has been achieved through palladium-catalyzed one-pot cyclization reactions . Trifluoromethyl-containing compounds can be synthesized through palladium-catalyzed three-component carbonylative reactions .Molecular Structure Analysis
The molecular structure of quinoxaline consists of a six-membered benzene ring fused to a five-membered pyrazine ring . Pyridine has a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms and is often used as a substituent in organic compounds .Chemical Reactions Analysis
Quinoxaline and its derivatives participate in various chemical reactions, especially as scaffolds in the design and development of numerous bioactive molecules . Pyridine and its derivatives can undergo electrophilic substitution reactions . Trifluoromethyl-containing compounds are known for their high stability and are often used in pharmaceuticals and agrochemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoxaline, pyridine, and trifluoromethyl-containing compounds depend on their molecular structure and the nature of their functional groups . For example, quinoxaline derivatives demonstrate a wide range of physicochemical properties, making them useful in the development of dyes, fluorescent materials, and electroluminescent materials .Mecanismo De Acción
Direcciones Futuras
The future research directions could involve the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, the exploration of new reactions and applications of pyridine and trifluoromethyl-containing compounds could be potential future directions .
Propiedades
IUPAC Name |
4-(quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O2/c20-19(21,22)16-9-12(5-6-23-16)27-8-7-26(11-17(27)28)18(29)15-10-24-13-3-1-2-4-14(13)25-15/h1-6,9-10H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPXUABENMVDMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=CC(=NC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
![Methyl 4-[[3-(2-ethoxy-2-oxoethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]carbamoyl]benzoate](/img/structure/B2410883.png)


![3-{[(2S,3S)-3-methyl-1-oxo-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]pentan-2-yl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B2410887.png)

![Methyl 5-bromo-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2410890.png)

![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)


![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)
